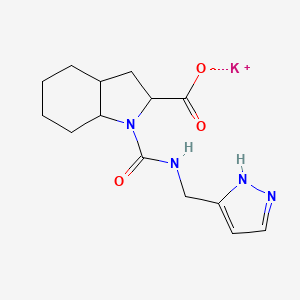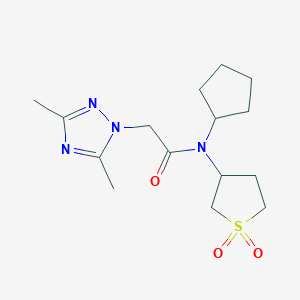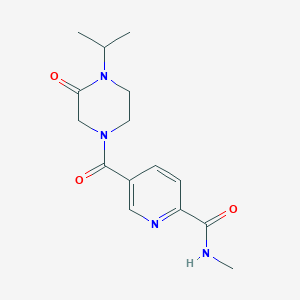
potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate is a complex organic compound that features a pyrazole ring and an octahydroindole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate typically involves multi-step organic reactions. One common approach is the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of catalytic systems, such as ruthenium-catalyzed hydrogen transfer reactions, can be employed to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazines for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the pyrazole ring .
Aplicaciones Científicas De Investigación
Potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The exact mechanism of action of potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signal transduction or inhibition of specific enzymatic activities.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-pyrazole-5-trifluoroborate: A related compound with similar structural features.
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: Compounds with similar pyrazole-based structures.
Uniqueness
Potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate is unique due to its specific combination of a pyrazole ring and an octahydroindole structure. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
potassium;1-(1H-pyrazol-5-ylmethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3.K/c19-13(20)12-7-9-3-1-2-4-11(9)18(12)14(21)15-8-10-5-6-16-17-10;/h5-6,9,11-12H,1-4,7-8H2,(H,15,21)(H,16,17)(H,19,20);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTNVEDXIPXLFC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)NCC3=CC=NN3)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19KN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(7,8-Dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-[5-(dimethylamino)pyrazin-2-yl]methanone](/img/structure/B6966581.png)
![[5-(Dimethylamino)pyrazin-2-yl]-[4-(2-methoxyethyl)-1,4-diazepan-1-yl]methanone](/img/structure/B6966587.png)
![[(2S)-1-[(4aS,8aR)-6-ethyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl]-1-oxopropan-2-yl]urea](/img/structure/B6966588.png)
![3-(3-Fluoro-4-methylphenyl)-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6966604.png)
![3-(methoxymethyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-1-carboxamide](/img/structure/B6966610.png)
![3-(2-Methoxyphenyl)-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6966615.png)
![4-[(5-methyl-1,2-oxazol-3-yl)methyl]-N-(1-methylsulfonylpropan-2-yl)piperazine-1-carboxamide](/img/structure/B6966619.png)
![2-(3,4-difluorophenyl)-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazole-5-carboxamide](/img/structure/B6966625.png)
![3-[(1-Butyl-4,5-dimethylimidazol-2-yl)sulfonylmethyl]-2-chloropyridine](/img/structure/B6966632.png)
![N-[(1-acetylpiperidin-3-yl)methyl]-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide](/img/structure/B6966635.png)
![1-(3-Chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine](/img/structure/B6966641.png)
![[3-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B6966649.png)


